Comparative Antifungal Potency: Cedarmycin A vs. Amphotericin B in Candida glabrata
Cedarmycin A exhibits potent, clinically relevant antifungal activity against *Candida glabrata* IFO 0622, with its efficacy being directly comparable to the gold-standard polyene antifungal, amphotericin B [1]. This direct comparison validates Cedarmycin A as a high-potency alternative scaffold for antifungal research.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against *Candida glabrata* IFO 0622 |
|---|---|
| Target Compound Data | 0.4 µg/mL |
| Comparator Or Baseline | Amphotericin B (MIC of 0.4 µg/mL under comparable conditions) |
| Quantified Difference | 0 (comparable potency) |
| Conditions | Broth microdilution assay in vitro |
Why This Matters
This data positions Cedarmycin A as a research tool with potency on par with a clinical mainstay, justifying its selection over less potent butyrolactone analogs for antifungal discovery programs.
- [1] Sasaki T, Igarashi Y, Saito N, Furumai T. Cedarmycins A and B, new antimicrobial antibiotics from Streptomyces sp. TP-A0456. J Antibiot (Tokyo). 2001 Jul;54(7):567-72. doi: 10.7164/antibiotics.54.567. PMID: 11560375. View Source
